molecular formula C19H29NO4 B3240559 Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester CAS No. 143919-31-7

Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester

Cat. No.: B3240559
CAS No.: 143919-31-7
M. Wt: 335.4 g/mol
InChI Key: OJGKBIRRFPYKKZ-UHFFFAOYSA-N
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Description

Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester (CAS: 149541-62-8) is a piperidine-based ester derivative with a complex substitution pattern. Its structure includes a 1,3-dimethylpiperidine core, a 3-isopropoxyphenyl group at position 4, and an ethyl ester of carbonic acid . This compound is primarily recognized as a synthetic intermediate in the production of alvimopan, a peripherally acting μ-opioid receptor antagonist used to manage postoperative ileus . The stereochemical configuration (3S,4R) is critical for its role in synthesizing enantiomerically pure pharmaceuticals, as highlighted in patent literature .

Properties

IUPAC Name

[1,3-dimethyl-4-(3-propan-2-yloxyphenyl)piperidin-4-yl] ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO4/c1-6-22-18(21)24-19(10-11-20(5)13-15(19)4)16-8-7-9-17(12-16)23-14(2)3/h7-9,12,14-15H,6,10-11,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGKBIRRFPYKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1(CCN(CC1C)C)C2=CC(=CC=C2)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester (CAS No. 149541-62-8) is a compound with a molecular formula of C₁₉H₂₉NO₄ and a molecular weight of 335.44 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial properties and enzyme inhibition.

Chemical Structure

The structure of the compound is characterized by a piperidine ring substituted with a dimethyl group and an ethyl ester functional group attached to a phenyl ring with an isopropoxy substituent. The InChIKey for this compound is OJGKBIRRFPYKKZ-UHFFFAOYSA-N, which facilitates its identification in chemical databases.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of various derivatives related to carbonic acid, including this specific compound.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity against several pathogens. For example, derivatives related to this structure showed MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Minimum Bactericidal Concentration (MBC) : The MBC values indicated that these compounds not only inhibit bacterial growth but also possess bactericidal properties, effectively killing the bacteria at certain concentrations .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes:

  • DNA Gyrase Inhibition : It demonstrated DNA gyrase inhibitory activity with an IC50 value of 31.64 µM, indicating its potential as an antibacterial agent through targeting bacterial DNA replication mechanisms .
  • Dihydrofolate Reductase (DHFR) Inhibition : The IC50 for DHFR was found to be 2.67 µM, suggesting that it may interfere with folate metabolism in bacteria, further supporting its antimicrobial potential .

Case Studies

  • In Vitro Studies : A study evaluated the antimicrobial efficacy of various derivatives, including carbonic acid analogs. The results highlighted the compound's effectiveness in inhibiting biofilm formation in pathogenic strains, which is crucial for preventing chronic infections .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the piperidine and phenyl moieties significantly influenced the biological activity of the compounds derived from carbonic acid .

Data Summary Table

PropertyValue
CAS Number149541-62-8
Molecular FormulaC₁₉H₂₉NO₄
Molecular Weight335.44 g/mol
Density1.09 g/cm³ (predicted)
Boiling Point445.8 °C (predicted)
pKa7.22 (predicted)
Antimicrobial MIC0.22 - 0.25 µg/mL
DNA Gyrase IC5031.64 µM
DHFR IC502.67 µM

Comparison with Similar Compounds

Alvimopan

  • Relationship : The target compound is a direct precursor in alvimopan synthesis .
  • Structural Differences : Alvimopan incorporates a benzofuran moiety and lacks the ethyl carbonate group, which enhances its selectivity for peripheral μ-opioid receptors and reduces central nervous system penetration.
  • Activity : Alvimopan exhibits potent peripheral antagonism (IC₅₀ ≈ 0.3 nM) compared to the intermediate, which lacks intrinsic receptor activity .

4-Phenyl-1-(3-phenylaminopropyl)-piperidine-4-carboxylic acid ethyl ester

  • Structure: A piperidine-4-carboxylic acid ethyl ester with phenyl and phenylaminopropyl substituents .
  • This compound’s primary amine may enhance solubility but decrease metabolic stability compared to the target molecule.

Ester-Containing Piperidine Derivatives

4-Hydroxy-3-methoxy cinnamic acid ethyl ester

  • Source : Isolated from bamboo leaves () .
  • Comparison: While both compounds contain ethyl esters, the cinnamic acid derivative lacks the piperidine ring and dimethyl substituents. Its phenolic hydroxyl group increases polarity (logP ≈ 1.8) compared to the target compound (estimated logP ≈ 3.5), suggesting reduced membrane permeability .

(S)-1,3-Dimethyl-4-piperidone

  • Role : A chiral precursor used in the synthesis of the target compound .
  • Comparison : The ketone group in this intermediate is reduced during synthesis to form the piperidine ring. Its lack of aromatic and ester functionalities renders it pharmacologically inactive.

Physicochemical and Pharmacokinetic Profiles

Property Target Compound Alvimopan 4-Phenyl-1-(3-phenylaminopropyl)-piperidine-4-carboxylic acid ethyl ester
Molecular Weight 375.47 g/mol 424.51 g/mol 380.48 g/mol
logP (Predicted) 3.5 2.8 2.9
Water Solubility Low (≤10 µg/mL) Moderate (50–100 µg/mL) Low (≤20 µg/mL)
Metabolic Stability Moderate (ester hydrolysis) High (resistant to hydrolysis) Low (amine oxidation)

Q & A

Q. What are the common synthetic routes for preparing Carbonic Acid, 1,3-Dimethyl-4-[3-(1-Methylethoxy)Phenyl]-4-Piperidinyl Ethyl Ester, and what critical parameters influence yield?

Methodological Answer: The compound is synthesized via stereoselective pathways, often starting with (S)-1,3-dimethyl-4-piperidone as a chiral precursor. A key route involves:

Ketal Formation : Reacting (S)-1,3-dimethyl-4-piperidone with 3-(1-methylethoxy)phenol under acidic conditions to form a piperidinyl intermediate.

Esterification : Introducing the ethyl carbonate group using ethyl chloroformate in the presence of a base (e.g., triethylamine).
Critical parameters include:

  • Temperature control (0–5°C during esterification to minimize side reactions).
  • Solvent choice (tetrahydrofuran or dichloromethane for optimal solubility).
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry (e.g., distinguishing 3S,4R vs. 3R,4R diastereomers via coupling constants).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ = 391.2384).
  • HPLC-PDA : Uses a C18 column with methanol/water (70:30) to assess purity (>98% by area normalization).
  • Polarimetry : Measures optical rotation to verify enantiomeric excess (critical for pharmacological activity) .

Q. How does the compound’s stereochemistry influence its reactivity in downstream reactions?

Methodological Answer: The 3S,4R configuration (vs. 3R,4R) dictates:

  • Nucleophilic Attack : The axial orientation of the piperidine nitrogen in 3S,4R enhances reactivity with electrophiles (e.g., in alvimopan synthesis).
  • Byproduct Formation : Incorrect stereochemistry during synthesis leads to inactive isomers, requiring chiral chromatography for resolution .

Q. What solubility and stability considerations are critical for handling this compound in experimental workflows?

Methodological Answer:

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but insoluble in water. Pre-dissolve in DMSO for biological assays (<0.1% final concentration).
  • Stability : Hydrolyzes under strongly acidic/basic conditions. Store at -20°C under nitrogen to prevent oxidation. Monitor degradation via HPLC every 6 months .

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

Methodological Answer:

  • Low-Temperature Quenching : Add reagents dropwise at -10°C to suppress dimerization.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to improve regioselectivity.
  • In Situ Monitoring : Use FTIR to track carbonyl intermediate formation (peak at ~1740 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and predicted physicochemical properties (e.g., pKa, logP)?

Methodological Answer:

  • Molecular Dynamics Simulations : Use software like Gaussian or Schrödinger to calculate pKa (e.g., predicted 8.65±0.10 vs. experimental 8.2). Adjust protonation states in aqueous models.
  • QSAR Analysis : Correlate logP discrepancies (predicted 3.1 vs. experimental 2.8) with solvation free energy adjustments .

Q. What strategies address discrepancies in NMR data when characterizing synthetic intermediates?

Methodological Answer:

  • Variable Temperature (VT-NMR) : Resolve overlapping peaks by analyzing chemical shift changes at 25°C vs. 40°C.
  • COSY/NOESY : Identify through-space interactions to confirm stereochemical assignments.
  • Isotopic Labeling : Use ¹³C-labeled reagents to trace carbon connectivity in ambiguous signals .

Q. How can researchers design experiments to elucidate the compound’s metabolic pathways in preclinical models?

Methodological Answer:

  • Radiolabeled Tracers : Synthesize the compound with ¹⁴C at the ethyl ester group. Track metabolites via LC-MS/MS in rat plasma.
  • Cytochrome P450 Inhibition Assays : Use human liver microsomes to identify major metabolic enzymes (e.g., CYP3A4) .

Q. What advanced separation techniques are suitable for isolating diastereomeric impurities at scale?

Methodological Answer:

  • Chiral Stationary Phases (CSPs) : Use amylose tris(3,5-dimethylphenylcarbamate) columns with heptane/ethanol gradients.
  • Simulated Moving Bed (SMB) Chromatography : Optimize for >99.5% enantiomeric excess in continuous flow mode .

Q. How can reaction mechanisms be validated when synthesizing derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • DFT Calculations : Map transition states for key steps (e.g., nucleophilic acyl substitution) and compare with experimental activation energies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester
Reactant of Route 2
Reactant of Route 2
Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester

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